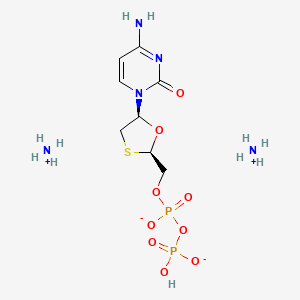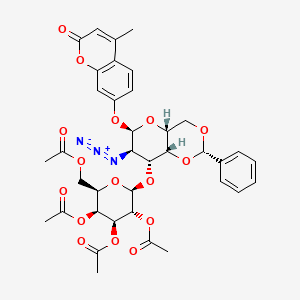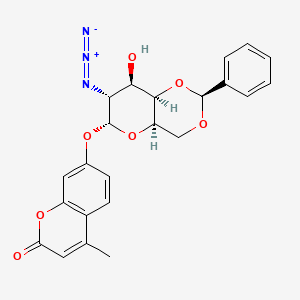![molecular formula C19H19NOS B584246 10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate CAS No. 1346603-71-1](/img/structure/B584246.png)
10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate is a complex organic compound with significant applications in the pharmaceutical industry. This compound is related to loratadine, a well-known antihistamine used to treat allergies
Mechanism of Action
Target of Action
4-Oxo Ketotifen, also known as Ketotifen, is a potent and non-competitive antagonist of H1 histamine receptors . These receptors play a crucial role in allergic reactions, and their blockade is likely to be a significant contributor to the anti-allergic activity of the compound .
Mode of Action
Ketotifen interacts with its targets, the H1 histamine receptors, by blocking them, which prevents the typical allergic response . In addition to this, Ketotifen also stabilizes mast cells, which are cells that play a key role in allergic reactions . It has demonstrated the ability to inhibit the release of allergic and inflammatory mediators such as histamine and leukotrienes C4 .
Biochemical Pathways
It is known that the compound’s antihistaminic and mast cell stabilizing properties play a significant role in its mechanism of action
Pharmacokinetics
It is known that the compound is taken orally and has a biological profile similar to other compounds used in the treatment of allergic reactions .
Result of Action
The result of 4-Oxo Ketotifen’s action is the prevention of allergic reactions. By blocking H1 histamine receptors and stabilizing mast cells, the compound prevents the release of allergic and inflammatory mediators, thereby reducing the symptoms of allergic reactions . This makes it effective in the treatment of conditions such as mild atopic asthma and allergic conjunctivitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate typically involves multiple steps, starting from readily available precursors. . The final step involves the formation of the fumarate salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the cyclization and substitution reactions. The final product is typically purified through recrystallization or chromatography to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols. Substitution reactions can introduce various functional groups into the piperidine ring, enhancing the compound’s chemical diversity .
Scientific Research Applications
10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.
Medicine: It is explored for its potential therapeutic effects, particularly in treating allergic reactions and other conditions.
Comparison with Similar Compounds
Similar Compounds
Loratadine: A widely used antihistamine with a similar core structure but different substituents.
Desloratadine: An active metabolite of loratadine with enhanced potency and longer duration of action.
Ketotifen: Another antihistamine with a different core structure but similar therapeutic effects.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)16-8-11-22-19(16)18/h2-5,8,11H,6-7,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYPVYBPZVSJME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CC(=O)C4=C2SC=C4)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
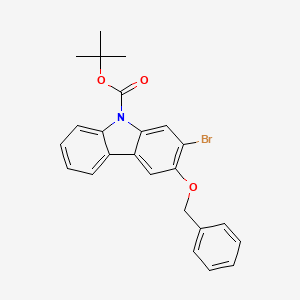
![7-[3,5-Hydroxy-2-(3-O-tertbutyldimethylsilyl-4-difluoro)octane] Heptanoic Acid](/img/new.no-structure.jpg)
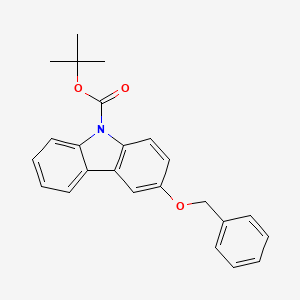


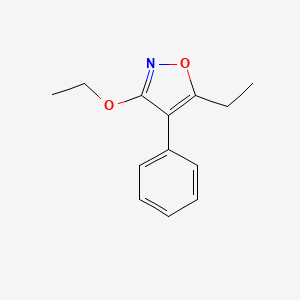
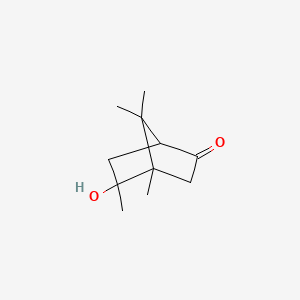
![5-(Hydroxymethyl)-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584176.png)
